molecular formula C16H23FN2O5 B4074023 1-[4-(2-fluorophenoxy)butyl]piperazine oxalate

1-[4-(2-fluorophenoxy)butyl]piperazine oxalate

Cat. No. B4074023
M. Wt: 342.36 g/mol
InChI Key: PFJWWEBUEBUUFF-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenoxy)butyl]piperazine oxalate, commonly known as FPB, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

FPB acts as a partial agonist at certain subtypes of serotonin receptors, meaning that it can activate these receptors to a certain extent, but not fully. This partial activation can lead to a range of physiological effects, depending on the specific subtype of receptor involved.
Biochemical and Physiological Effects:
FPB has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channel activity. These effects can lead to changes in mood, appetite, and sleep, among other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using FPB in lab experiments is its selectivity for certain subtypes of serotonin receptors. This selectivity allows researchers to study the activity of these receptors in a more targeted way. However, one limitation of using FPB is its relatively low potency compared to other compounds that target serotonin receptors. This can make it more difficult to achieve significant physiological effects at lower concentrations.

Future Directions

There are a number of future directions for research on FPB. One area of focus could be on developing more potent analogs of FPB that could be used in lower concentrations. Additionally, further research could be done on the specific subtypes of serotonin receptors that FPB targets, in order to better understand their role in physiological processes. Finally, research could be done on the potential therapeutic applications of FPB in treating conditions such as depression and anxiety.

Scientific Research Applications

FPB has been studied for a variety of scientific research applications, including its potential as a tool for studying the activity of serotonin receptors in the brain. Serotonin receptors are involved in a variety of physiological processes, including mood regulation, appetite, and sleep. FPB has been shown to selectively bind to certain subtypes of serotonin receptors, making it a valuable tool for studying their activity.

properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.C2H2O4/c15-13-5-1-2-6-14(13)18-12-4-3-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h1-2,5-6,16H,3-4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJWWEBUEBUUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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